Cas no 475631-96-0 (3-(4-methoxyphenyl)-1-2-(4-methoxyphenyl)-2-oxoethyl-5H,6H,7H,8H,9H-imidazo1,2-aazepin-1-ium bromide)

3-(4-methoxyphenyl)-1-2-(4-methoxyphenyl)-2-oxoethyl-5H,6H,7H,8H,9H-imidazo1,2-aazepin-1-ium bromide structure
475631-96-0 structure
Product name:3-(4-methoxyphenyl)-1-2-(4-methoxyphenyl)-2-oxoethyl-5H,6H,7H,8H,9H-imidazo1,2-aazepin-1-ium bromide
CAS No:475631-96-0
MF:C24H27BrN2O3
Molecular Weight:471.386785745621
CID:6221534
PubChem ID:21203176

3-(4-methoxyphenyl)-1-2-(4-methoxyphenyl)-2-oxoethyl-5H,6H,7H,8H,9H-imidazo1,2-aazepin-1-ium bromide 化学的及び物理的性質

名前と識別子

    • 3-(4-methoxyphenyl)-1-2-(4-methoxyphenyl)-2-oxoethyl-5H,6H,7H,8H,9H-imidazo1,2-aazepin-1-ium bromide
    • F0017-0525
    • 3-(4-methoxyphenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
    • 475631-96-0
    • SR-01000398313
    • F0125-2192
    • 3-(4-METHOXYPHENYL)-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-1-IUM BROMIDE
    • AKOS003629503
    • SR-01000398313-1
    • 1-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]ethanone;bromide
    • インチ: 1S/C24H27N2O3.BrH/c1-28-20-11-7-18(8-12-20)22-16-25(24-6-4-3-5-15-26(22)24)17-23(27)19-9-13-21(29-2)14-10-19;/h7-14,16H,3-6,15,17H2,1-2H3;1H/q+1;/p-1
    • InChIKey: FONVZHMJZUWVIU-UHFFFAOYSA-M
    • SMILES: [Br-].O=C(C1C=CC(=CC=1)OC)C[N+]1C=C(C2C=CC(=CC=2)OC)N2CCCCCC2=1

計算された属性

  • 精确分子量: 470.12051g/mol
  • 同位素质量: 470.12051g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 526
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.3Ų

3-(4-methoxyphenyl)-1-2-(4-methoxyphenyl)-2-oxoethyl-5H,6H,7H,8H,9H-imidazo1,2-aazepin-1-ium bromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0017-0525-5μmol
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide
475631-96-0 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F0017-0525-3mg
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide
475631-96-0 90%+
3mg
$63.0 2023-07-06
Life Chemicals
F0017-0525-20mg
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide
475631-96-0 90%+
20mg
$99.0 2023-07-06
Life Chemicals
F0017-0525-50mg
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide
475631-96-0 90%+
50mg
$160.0 2023-07-06
Life Chemicals
F0017-0525-2mg
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide
475631-96-0 90%+
2mg
$59.0 2023-07-06
Life Chemicals
F0017-0525-40mg
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide
475631-96-0 90%+
40mg
$140.0 2023-07-06
Life Chemicals
F0017-0525-75mg
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide
475631-96-0 90%+
75mg
$208.0 2023-07-06
Life Chemicals
F0017-0525-2μmol
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide
475631-96-0 90%+
2μl
$57.0 2023-07-06
Life Chemicals
F0017-0525-5mg
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide
475631-96-0 90%+
5mg
$69.0 2023-07-06
Life Chemicals
F0017-0525-25mg
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide
475631-96-0 90%+
25mg
$109.0 2023-07-06

3-(4-methoxyphenyl)-1-2-(4-methoxyphenyl)-2-oxoethyl-5H,6H,7H,8H,9H-imidazo1,2-aazepin-1-ium bromide 関連文献

3-(4-methoxyphenyl)-1-2-(4-methoxyphenyl)-2-oxoethyl-5H,6H,7H,8H,9H-imidazo1,2-aazepin-1-ium bromideに関する追加情報

3-(4-Methoxyphenyl)-1-2-(4-Methoxyphenyl)-2-Oxoethyl-5H,6H,7H,8H,9H-Imidazo[1,2-a]azepin-1-ium Bromide: A Comprehensive Overview

The compound with CAS No 475631-96-0, known as 3-(4-methoxyphenyl)-1-2-(4-methoxyphenyl)-2-oxoethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug design and material science. Recent studies have highlighted its role in the development of novel therapeutic agents and advanced materials.

The imidazo[1,2-a]azepine core of this compound is a heterocyclic structure that contributes to its stability and reactivity. The presence of two 4-methoxyphenyl groups further enhances its electronic properties and makes it a promising candidate for various chemical reactions. The bromide counterion adds to its solubility and compatibility in different solvent systems. These features make the compound a versatile building block in organic synthesis.

Recent research has focused on the synthesis and characterization of this compound. Scientists have explored its potential as a precursor for more complex molecules with bioactive properties. For instance, studies have shown that the imidazo[1,2-a]azepine framework can be modified to create ligands for metalloenzymes or catalysts. The 4-methoxyphenyl substituents have also been implicated in modulating the electronic properties of the molecule, making it suitable for applications in optoelectronics.

In terms of applications, this compound has shown promise in the development of new drugs targeting specific biological pathways. Its ability to form stable complexes with metal ions has led to investigations into its use in drug delivery systems. Additionally, the bromide salt form has been found to exhibit interesting photophysical properties, which could be exploited in the design of advanced materials such as light-emitting diodes (LEDs) or sensors.

The synthesis of 3-(4-methoxyphenyl)-1-2-(4-methoxyphenyl)-2-oxoethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide involves a multi-step process that requires precise control over reaction conditions. Researchers have optimized the synthesis pathway to improve yield and purity. The key steps include the formation of the imidazoazepine ring system through cyclization reactions followed by functionalization with the methoxyphenyl groups.

Furthermore, computational studies have provided insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the imidazo[1,2-a]azepine core exhibits aromaticity and conjugation patterns that are critical for its chemical behavior. These findings have been instrumental in guiding experimental work aimed at tailoring the molecule's properties for specific applications.

In conclusion, 3-(4-methoxyphenyl)-1-2-(4-methoxyphenyl)-2-oxoethyl-5H,6H,7H,8H,9H-imidazo[1,a]azepin-bromide represents a significant advancement in organic chemistry. Its unique structure and versatile properties make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.

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